molecular formula C15H11ClN2O B11852221 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 892-15-9

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11852221
CAS No.: 892-15-9
M. Wt: 270.71 g/mol
InChI Key: GNVGJCGMPCQWIJ-UHFFFAOYSA-N
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Description

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one typically involves the reaction of 2-aminobenzamide with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of 2-amino-3-(2-methylphenyl)quinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-phenylquinazolin-4(3H)-one
  • 2-chloro-3-(4-methylphenyl)quinazolin-4(3H)-one
  • 2-chloro-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one

Uniqueness

2-chloro-3-(2-methylphenyl)quinazolin-4(3H)-one is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

CAS No.

892-15-9

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloro-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C15H11ClN2O/c1-10-6-2-5-9-13(10)18-14(19)11-7-3-4-8-12(11)17-15(18)16/h2-9H,1H3

InChI Key

GNVGJCGMPCQWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2Cl

Origin of Product

United States

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